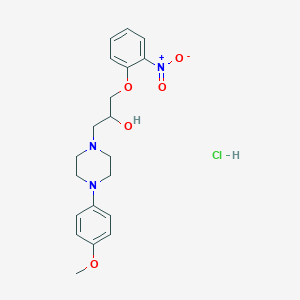

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 2044902-12-5 . It has a molecular weight of 214.65 and its molecular formula is C5H8ClFN2O2S . It is a powder at room temperature .

Physical And Chemical Properties Analysis

“4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride” is a powder at room temperature . It has a molecular weight of 214.65 and its molecular formula is C5H8ClFN2O2S .Scientific Research Applications

Fluorinated Compounds in Environmental Science

Environmental Persistence and Bioaccumulation

Fluorinated compounds are known for their environmental persistence and potential bioaccumulation. Studies have shown the significance of indirect exposure to fluorinated compounds, including their transformation and presence in the environment, which could relate to the environmental behavior of 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride (D’eon & Mabury, 2011). The research highlights the disparity between commercially used chemicals and those measured in environmental and human samples, emphasizing the need for understanding the sources of contamination and exposure pathways.

Analytical Detection and Review

Analytical methods for detecting and reviewing the presence of fluorinated compounds, including novel fluoroalkylether substances, have been developed to bridge knowledge gaps on their environmental fate and effects (Munoz et al., 2019). This type of research is crucial for understanding the distribution and impact of fluorinated compounds, potentially including 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride, on environmental and human health.

Fluorinated Compounds in Organic Synthesis

Use in Transition Metal-Catalyzed Reactions

Fluorinated sulfonates, such as nonafluorobutanesulfonates, have been highlighted for their use in transition metal-catalyzed reactions in organic synthesis (Hoegermeier & Reissig, 2009). These compounds demonstrate significant advantages over traditionally used reagents, indicating the potential utility of fluorinated compounds, including 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride, in facilitating novel synthetic pathways.

Health and Environmental Safety of Fluorinated Compounds

Toxicological Perspectives

The review of novel fluorinated alternatives to long-standing perfluoroalkyl and polyfluoroalkyl substances (PFAS) has identified the need for comprehensive toxicological studies to assess their safety. Despite the shift to alternative compounds, concerns persist regarding their potential adverse effects on human health and the environment, necessitating further research to understand the implications of using such compounds (Wang et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride are currently unknown

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, influencing cellular processes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Some imidazole derivatives have shown antimicrobial potential , suggesting that this compound may have similar effects.

properties

IUPAC Name |

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S.ClH/c1-3-4(2)8-5(7-3)11(6,9)10;/h1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYSLUWDNYFUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)S(=O)(=O)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)

![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)

![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)

![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)